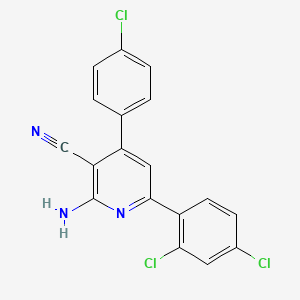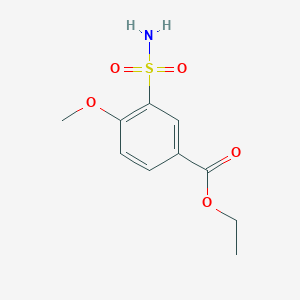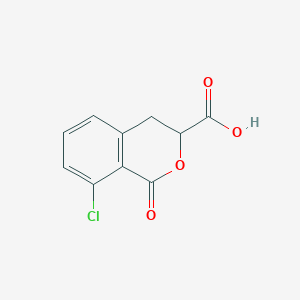
2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile is a chemical compound with the linear formula C18H10Cl3N3 . It is used in pharmaceutical testing .
Synthesis Analysis
The synthesis of a similar compound, 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)amino-4- (2,4 dichlorophenyl)thiazol-5-yl-diazenyl)phenyl, has been reported. This compound was synthesized by the condensation of cyanuric chloride with aniline .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various spectroscopic techniques. The experimentally obtained spectroscopic data has been compared with theoretical calculated results achieved using high-level density functional theory (DFT) method .Chemical Reactions Analysis
The chemical reactivity of the compound was evaluated at DFT/B3LYP/6-31 + (d) level of theory. Hyper-conjugative interaction persisting within the molecules which accounts for the bio-activity of the compound was evaluated from natural bond orbital (NBO) analysis .Scientific Research Applications
Synthesis and Antimicrobial Activity
The synthesis of 2-Amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)nicotinonitrile derivatives has been explored for their potential antimicrobial activities. These compounds have shown effectiveness against various Gram-positive, Gram-negative bacteria, and fungi. The structural elucidation of these products was achieved through various spectroscopic methods including IR, 1H-NMR, mass spectral data, and elemental analysis, highlighting the compound's significance in antimicrobial research (J. V. Guna et al., 2015).
Regioselective C-2 Amination
The regioselective C-2 amination of 4,6-dichloronicotinonitrile, facilitated by palladium(0) catalysis, demonstrates the chemical versatility of similar nicotinonitrile compounds. This process enables the synthesis of 4-chloro-6-anilino nicotinonitrile derivatives, after deprotection, showcasing the method's scope and limitations for functionalizing nicotinonitrile derivatives for further chemical exploration (C. Delvare et al., 2011).
Crystal Structure Analysis
A study on the crystal structure of a closely related cyanopyridine derivative provides insights into the molecular arrangement and potential interactions of such compounds. The analysis through single-crystal X-ray diffraction offers a foundation for understanding the physical and chemical properties of nicotinonitrile derivatives, which can be pivotal for their application in material science and molecular engineering (Yang et al., 2011).
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The compound has been used as a starting material for creating novel pyrido[2,3-d]pyrimidine derivatives, demonstrating its utility in synthesizing complex chemical structures. These derivatives exhibit antibacterial and antifungal properties, highlighting the compound's role in developing new antimicrobial agents (M. Behalo, 2008).
Mechanism of Action
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl3N3/c19-11-3-1-10(2-4-11)14-8-17(24-18(23)15(14)9-22)13-6-5-12(20)7-16(13)21/h1-8H,(H2,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUFSVGAPXTSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2C#N)N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-1-[(4-nitrophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B2673744.png)

![(E)-3-[2-(4-bromophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2673746.png)

![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-methoxyethanone](/img/structure/B2673749.png)
![6-chloro-N-[(2-hydroxyphenyl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2673753.png)


![3,9-Diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2673757.png)
![1-(4-Methylphenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2673759.png)
![N-(1-cyanocyclopentyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2673761.png)
![1-(1-cyclopropylethyl)-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2673762.png)

![N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2673765.png)
